1-(Methylamino)-4-(propylamino)anthracene-9,10-dione
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Overview
Description
1-(Methylamino)-4-(propylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methylamino and propylamino groups attached to the anthracene core. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-4-(propylamino)anthracene-9,10-dione typically involves the functionalization of anthracene. One common method is the nitration of anthracene to form 9,10-dinitroanthracene, followed by reduction to 9,10-diaminoanthracene. Subsequent alkylation with methylamine and propylamine yields the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-4-(propylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino groups or the anthracene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
1-(Methylamino)-4-(propylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(Methylamino)-4-(propylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can interact with cellular proteins, affecting various signaling pathways and leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(Methylamino)anthracene-9,10-dione
- 1-(Propylamino)anthracene-9,10-dione
- 9,10-Diaminoanthracene
Uniqueness
1-(Methylamino)-4-(propylamino)anthracene-9,10-dione is unique due to the presence of both methylamino and propylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
67803-76-3 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(methylamino)-4-(propylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-10-20-14-9-8-13(19-2)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-9,19-20H,3,10H2,1-2H3 |
InChI Key |
MPCGNFQQDUHSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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